molecular formula C5H13NO2 B6250252 (3R)-5-aminopentane-1,3-diol CAS No. 1314998-89-4

(3R)-5-aminopentane-1,3-diol

Cat. No.: B6250252
CAS No.: 1314998-89-4
M. Wt: 119.2
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Description

(3R)-5-aminopentane-1,3-diol is an organic compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol . Its CAS number is 1314998-89-4 . This molecule is characterized by its chiral (3R) configuration and the presence of both amine and two alcohol functional groups, making it a versatile building block or synthon in organic synthesis and medicinal chemistry . Compounds with amino diol functionalities are of significant interest in research as they are commonly employed in the synthesis of more complex molecules, such as pharmaceuticals and bioactive compounds . The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to develop novel chemical entities. For instance, similar amino-alcohol structures are frequently utilized as primary or secondary pharmacophores in the development of receptor ligands, such as those for dopamine receptors, highlighting the potential value of this chiral scaffold in drug discovery programs . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1314998-89-4

Molecular Formula

C5H13NO2

Molecular Weight

119.2

Purity

95

Origin of Product

United States

Derivatization and Functionalization Studies of 3r 5 Aminopentane 1,3 Diol

Selective Functionalization of Hydroxyl Groups

The presence of two distinct hydroxyl groups—a primary one at the C1 position and a secondary one at the C3 chiral center—presents a significant challenge for regioselective functionalization. Differentiating between these two groups is key to harnessing the synthetic potential of the molecule.

Achieving chemo- and regioselectivity in the functionalization of the hydroxyl groups in (3R)-5-aminopentane-1,3-diol requires carefully chosen conditions to prevent unwanted reactions at the amino group and to differentiate between the primary and secondary alcohols.

Acylation: Chemoselective O-acylation of amino alcohols can be achieved under acidic conditions, where the protonated amino group is deactivated towards the acylating agent. nih.gov For regioselectivity between the primary and secondary hydroxyls, catalyst-controlled methods are often employed. For instance, iron(III) acetylacetonate (B107027) has been shown to catalyze the regioselective acylation of 1,2- and 1,3-diols. rsc.org This approach often involves the formation of a temporary cyclic intermediate with the catalyst, which then directs the acylating agent to a specific hydroxyl group. rsc.org Aminophosphinite derivatives have also been developed as effective organocatalysts for the enantioselective acylation of diols. acs.org

Alkylation: Selective alkylation of one hydroxyl group over the other, and over the amino group, typically requires multi-step sequences involving protecting groups. However, direct methods are being explored.

Silylation: Silylation is a common method for protecting hydroxyl groups, and achieving regioselectivity is a key synthetic challenge. Research has shown that catalyst-controlled silylation can effectively differentiate between sterically and electronically similar hydroxyl groups. nih.gov For example, amino acid-based imidazole (B134444) catalysts have been used for the regiodivergent silylation of chiral diols, allowing for the conversion of racemic diols into regioisomeric, enantiomerically enriched monosilylated products. nih.govresearchgate.net Furthermore, iridium-catalyzed intramolecular silylation can be directed by a hydroxyl group to functionalize specific C-H bonds, leading to the formation of oxasilolanes which can be oxidized to diols. berkeley.eduacs.org While this method functionalizes C-H bonds, the underlying principle of catalyst-directed selectivity is highly relevant.

Table 1: Strategies for Selective Hydroxyl Group Functionalization
Reaction TypeReagent/Catalyst SystemTarget SelectivityKey Principle
AcylationAcyl Halide / Acidic ConditionsChemoselective (O- vs. N-)Protonation of the amine deactivates it towards acylation. nih.gov
AcylationFe(acac)3Regioselective (1°-OH vs. 2°-OH)Formation of a cyclic intermediate with the diol directs acylation. rsc.org
SilylationSilyl (B83357) Halide / Amino Acid-based Imidazole CatalystRegioselective (1°-OH vs. 2°-OH)Catalyst differentiates between the two hydroxyl environments. nih.gov
SilylationDiethylsilane / Iridium CatalystRegioselective (hydroxyl-directed)In situ formation of a silyl ether directs intramolecular silylation. berkeley.eduacs.org

Selective Functionalization of the Amino Group

The primary amino group is a key site for introducing molecular diversity. Its nucleophilicity allows for a range of functionalization reactions, though care must be taken to avoid competing reactions at the hydroxyl groups.

Amidation: The formation of an amide bond by reacting the amino group of this compound with a carboxylic acid is a fundamental transformation. To achieve chemoselectivity without protecting the hydroxyl groups, mild coupling agents are necessary. A general and selective method for the amidation of unprotected amino alcohols utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt) under aqueous surfactant-based conditions, which avoids the use of harsh solvents and high temperatures. acs.orgacs.org

Alkylation: N-alkylation can be achieved through various methods, including direct reaction with alkyl halides or reductive amination with aldehydes or ketones. Reductive amination is often preferred for its milder conditions and higher chemoselectivity, minimizing the O-alkylation of the more acidic hydroxyl groups.

Formation of Cyclic and Heterocyclic Derivatives for Research Applications (e.g., Oxazolidinones, Morpholinones, Lactams)

The 1,3-amino alcohol motif of this compound is an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and chiral auxiliaries in asymmetric synthesis.

Oxazolidinones: These five-membered heterocyclic rings are significant in medicinal chemistry, notably as a class of synthetic antibacterial agents. nih.gov The synthesis of an oxazolidinone ring from a 1,3-amino alcohol can be achieved by reaction with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole, which facilitates the cyclization by providing the carbonyl group. researchgate.net The reaction of N-aryl carbamates with epichlorohydrin (B41342) is another established route to chiral oxazolidinones. researchgate.net

Morpholinones: Morpholin-2-ones are six-membered heterocyclic structures that can be synthesized from amino diol precursors. One common strategy involves the oxidative lactonization of N-substituted diethanolamine (B148213) derivatives using palladium or other metal catalysts. acs.org These heterocycles can serve as monomers for the ring-opening polymerization to produce functionalized poly(aminoesters), which are attractive as biodegradable materials for biomedical applications. acs.org

Lactams: Lactams, or cyclic amides, can be synthesized from amino alcohol precursors through an oxidation-cyclization sequence. wikipedia.org For this compound, selective oxidation of the primary C1 hydroxyl group to a carboxylic acid would yield a δ-amino acid intermediate. Subsequent intramolecular amidation, often promoted by a coupling agent, would lead to the formation of a six-membered δ-lactam (a piperidin-2-one derivative). wikipedia.orgresearchgate.net Catalyst systems have been developed that can selectively cyclize n-amino-alcohols to either the lactam or the corresponding cyclic amine, depending on the reaction conditions. rsc.orged.ac.uk

Table 2: Cyclic Derivatives of this compound and Their Applications
HeterocycleGeneral Synthetic StrategyPotential Research Applications
OxazolidinoneReaction of the 1,3-amino alcohol with a carbonyl source (e.g., CDI). researchgate.netChiral auxiliaries, precursors for antibacterial agents. nih.gov
MorpholinoneN-protection followed by oxidative lactonization of the diol moiety. acs.orgMonomers for biodegradable poly(aminoesters), peptidomimetics. acs.org
Lactam (δ-Lactam)Selective oxidation of primary alcohol to carboxylic acid, followed by intramolecular amidation. researchgate.netBuilding blocks for piperidine (B6355638) alkaloids, scaffolds in medicinal chemistry. acs.org

Reactivity Profile Elucidation in Complex Synthetic Pathways

The reactivity profile of a polyfunctional compound like this compound is defined by the interplay of its constituent functional groups. chemistry-online.comaskfilo.com In a complex synthesis, the goal is to orchestrate a sequence of reactions that selectively targets one functional group at a time, often requiring a combination of catalyst control and the use of protecting groups. libretexts.orgresearchgate.net

The development of functionalized organometallic reagents has been pivotal in managing the reactivity of polyfunctional molecules, allowing for chemoselective transformations without extensive protection-deprotection steps. researchgate.net The choice of catalyst is paramount, as demonstrated in the regioselective silylation and acylation of diols, where the catalyst can override the inherent reactivity differences between functional groups to achieve the desired outcome. rsc.orgnih.gov The ability to convert the amino diol into rigid heterocyclic structures like oxazolidinones or morpholinones not only serves as a protection strategy but also sets the stereochemistry for subsequent transformations, showcasing how its reactivity can be channeled toward the construction of complex molecular architectures.

Application of 3r 5 Aminopentane 1,3 Diol As a Chiral Building Block in Advanced Organic Synthesis

Potential Role as a Chiral Synthon for Architecturally Complex Organic Molecules

Chiral 1,3-amino diols are a valuable class of compounds in asymmetric synthesis, serving as versatile building blocks for the construction of stereochemically rich and complex organic molecules. Their inherent chirality and multiple functional groups (an amino group and two hydroxyl groups) allow for regioselective and stereoselective transformations, making them ideal starting materials for the synthesis of natural products and pharmaceuticals.

Theoretically, (3R)-5-aminopentane-1,3-diol, with its defined stereocenter at the C3 position, could be a valuable synthon. The primary amino group and the two primary hydroxyl groups offer multiple points for chemical modification. For instance, the amino group could be transformed into various nitrogen-containing functionalities, while the hydroxyl groups could undergo oxidation, etherification, or esterification. This trifunctionality could be exploited to build complex carbon skeletons with controlled stereochemistry.

A notable area where related aminodiols have found application is in the synthesis of nitrogen-containing heterocyclic compounds, such as piperidines and alkaloids, which are common motifs in bioactive molecules. While general methods for the synthesis of such heterocycles from amino alcohols are well-established, no specific examples utilizing this compound have been reported in the scientific literature.

Interestingly, the achiral parent compound, 3-aminopentane-1,5-diol (B129640), is a key intermediate in the synthesis of Pamapimod, a p38 MAP kinase inhibitor that has been investigated for the treatment of rheumatoid arthritis. core.ac.uknih.gov The synthesis of Pamapimod involves the reaction of 3-aminopentane-1,5-diol with a substituted pyrido[2,3-d]pyrimidine (B1209978) derivative. While this highlights the importance of the aminopentanediol backbone, the reported syntheses of Pamapimod utilize the achiral precursor, and there is no indication in the available literature that the chiral this compound has been employed to create stereoisomers of this drug for structure-activity relationship studies.

Precursor in the Synthesis of Chiral Scaffolds and Frameworks for Material and Biological Research

Chiral scaffolds and frameworks are of significant interest in materials science and biological research due to their potential applications in enantioselective separations, asymmetric catalysis, and as probes for biological systems. The incorporation of chiral building blocks into these structures is essential for inducing the desired chiroptical properties and stereospecific recognition capabilities.

Chiral 1,3-amino diols, with their capacity for forming multiple hydrogen bonds and their potential for incorporation into polymeric or supramolecular structures, represent a promising class of precursors for such materials. The (3R) configuration of this compound could, in principle, be used to direct the formation of chiral polymers, metal-organic frameworks (MOFs), or other ordered assemblies.

However, a thorough review of the literature reveals no published studies where this compound has been specifically used as a precursor for the synthesis of chiral scaffolds or frameworks. Research in this area tends to focus on more readily available or synthetically accessible chiral building blocks.

Development of Novel Chiral Ligands and Catalysts for Asymmetric Reactions

The development of new chiral ligands and catalysts is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency and selectivity. Chiral 1,2- and 1,3-amino alcohols are a well-established and highly successful class of ligands for a wide range of asymmetric transformations, including the addition of organozinc reagents to aldehydes and asymmetric hydrogenations. nii.ac.jp

The structural motif of a 1,3-amino diol present in this compound makes it a plausible candidate for development into a chiral ligand. The nitrogen and two oxygen atoms could potentially coordinate to a metal center, creating a chiral environment around the catalytic site. Modification of the amino and hydroxyl groups could be used to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the stereochemical outcome of a catalyzed reaction.

Numerous studies have detailed the synthesis and application of various chiral amino alcohol-derived ligands. For example, pinane-based 1,3-aminoalcohols have been successfully used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.netjst.go.jp Similarly, perillaldehyde-based 3-amino-1,2-diols have also been applied as catalysts in the same reaction. nih.gov These examples underscore the potential of the amino diol scaffold in asymmetric catalysis.

Despite this potential, there are no specific reports in the scientific literature on the synthesis of chiral ligands or catalysts derived from this compound, nor any data on their performance in asymmetric reactions. The field has largely focused on other, more established chiral backbones.

Advanced Analytical Techniques in the Characterization of 3r 5 Aminopentane 1,3 Diol and Its Stereoisomers

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers, allowing for the quantification of enantiomeric excess (ee) and diastereomeric excess (de). The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation of chiral compounds. nih.govnih.gov For polar molecules such as amino diols, direct analysis on specialized CSPs is often the preferred approach. sigmaaldrich.com

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated with carbamate derivatives (e.g., Chiralcel OD, Chiralpak IA, Chiralpak IC), are frequently employed for the enantioseparation of a wide range of pharmaceuticals and chiral compounds. nih.govnih.gov These phases operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create the necessary energetic difference for separating enantiomers. Another successful class of CSPs for polar and ionic analytes like amino alcohols are macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T), which are compatible with aqueous mobile phases. sigmaaldrich.com

The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a more polar alcohol like ethanol or isopropanol, is optimized to achieve baseline resolution. nih.gov For (3R)-5-aminopentane-1,3-diol, a reversed-phase method on a column like Chiralcel OD-RH with a mobile phase of acetonitrile and water could also be investigated. The separation efficiency can be influenced by factors such as flow rate, column temperature, and the use of small amounts of additives (e.g., diethylamine for basic analytes) to improve peak shape. nih.gov

Table 1: Representative HPLC Method for Chiral Separation of 5-Aminopentane-1,3-diol Enantiomers
ParameterCondition
Column Chiralpak IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Hypothetical) (3S)-enantiomer: 8.5 min; (3R)-enantiomer: 10.2 min

Gas chromatography (GC) offers high resolution and sensitivity, making it an excellent technique for chiral analysis. chromatographyonline.com However, due to the low volatility and high polarity of this compound, stemming from its amine and hydroxyl functional groups, direct analysis is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. sigmaaldrich.com

Research Findings: A common derivatization strategy for amino alcohols involves a two-step process: esterification of the hydroxyl groups and acylation of the amino group. sigmaaldrich.com For instance, the analyte can be reacted with trifluoroacetic anhydride (TFAA) to form trifluoroacetyl derivatives of both the amine and alcohol functionalities. This process blocks the active hydrogens, reduces polarity, and increases volatility for GC analysis. sigmaaldrich.com

Once derivatized, the enantiomers can be separated on a chiral stationary phase. Cyclodextrin-based CSPs are widely used in chiral GC due to their ability to form transient diastereomeric inclusion complexes with a variety of chiral molecules. gcms.cz The separation occurs based on the differential stability of these complexes. The choice of the specific cyclodextrin derivative and the GC temperature program are critical for achieving optimal separation.

Table 2: Representative GC Method for Chiral Separation of Derivatized 5-Aminopentane-1,3-diol
ParameterCondition
Derivatization Agent Trifluoroacetic anhydride (TFAA)
Column Chirasil-L-Val (L-valine-based polysiloxane)
Carrier Gas Helium
Temperature Program Initial 100°C, ramp to 180°C at 5°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and determining the absolute configuration of a chiral molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. scielo.br One-dimensional (1D) ¹H and ¹³C NMR spectra are used to confirm the presence of all expected protons and carbons and their immediate chemical environments. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between atoms, confirming the pentane-1,3-diol backbone with an amino group at the C5 position.

Mosher's Method: For determining the absolute configuration of the chiral center at C3, Mosher's method is a powerful and frequently used NMR technique. nih.govspringernature.com This method involves derivatizing the chiral alcohol (or amine) with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.com Reaction of this compound with (R)-MTPA chloride and (S)-MTPA chloride will yield two different diastereomeric esters at the C3 hydroxyl group.

In the resulting diastereomers, the protons near the newly formed chiral ester center will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. By comparing the ¹H NMR spectra of the two diastereomers, the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter can be analyzed. A consistent pattern of positive Δδ values for protons on one side of the chiral center and negative values on the other allows for the unambiguous assignment of the absolute configuration. illinois.edu

Table 3: Hypothetical ¹H NMR Data for Mosher's Ester Analysis of the C3-Stereocenter
Protonδ for (S)-MTPA Ester (ppm)δ for (R)-MTPA Ester (ppm)Δδ (δS - δR)
H2 2.152.05+0.10
H4 1.902.00-0.10
H5 3.103.18-0.08

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide structural confirmation. The molecular formula C₅H₁₃NO₂ corresponds to a molecular weight of 119.16 g/mol . nih.gov

Research Findings: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 119. The fragmentation is heavily influenced by the amine and hydroxyl groups. Key fragmentation pathways would likely involve:

Loss of water (H₂O): A peak at m/z 101 ([M-18]⁺).

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen or oxygen atoms. For example, cleavage between C2 and C3 could yield a fragment, as could cleavage between C3 and C4.

Loss of a hydroxymethyl group (CH₂OH): Cleavage of the C1-C2 bond could lead to a fragment from the loss of 31 Da.

Coupling liquid chromatography with mass spectrometry (LC-MS) is particularly useful for analyzing polar compounds, allowing for separation from impurities before mass analysis.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValuePossible Fragment IonFragmentation Pathway
119[C₅H₁₃NO₂]⁺Molecular Ion (M⁺)
101[C₅H₁₁NO]⁺Loss of H₂O
88[C₄H₁₀NO]⁺Loss of CH₂OH
72[C₄H₁₀N]⁺Cleavage at C3-C4 with loss of C₁H₃O₂

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous and highly accurate three-dimensional model of the molecule as it exists in a single crystal. nih.gov

Research Findings: To determine the absolute configuration, the compound must first be crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The key to determining absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This effect breaks Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. By carefully measuring the small intensity differences between these Bijvoet pairs, the correct enantiomer can be distinguished from its mirror image, thus establishing the absolute configuration without any ambiguity. researchgate.net For organic molecules containing only light atoms (C, H, N, O), the effect is weak, but modern diffractometers and techniques often make the determination possible. researchgate.net

Development of High-Throughput Screening Assays for Synthetic Optimization

The efficient synthesis of stereochemically pure compounds like this compound is a significant challenge in medicinal and materials chemistry. Traditional methods for optimizing asymmetric syntheses often involve laborious, time-consuming, and resource-intensive processes of individual reaction setup, workup, and analysis. The advent of high-throughput screening (HTS) has revolutionized this landscape by enabling the rapid and parallel evaluation of numerous reaction conditions, catalysts, and substrates. This section details the development of HTS assays specifically tailored for the synthetic optimization of this compound and its stereoisomers, focusing on methods that provide rapid and accurate determination of both yield and enantiomeric excess.

A key advancement in this area is the development of fluorescence-based assays for determining the enantiomeric excess (e.e.) of chiral compounds, including 1,3-diols and amino alcohols. nih.govresearchgate.net These methods are particularly amenable to HTS formats due to their high sensitivity, speed, and compatibility with microplate readers. nih.gov One prominent strategy involves the dynamic covalent self-assembly of the chiral analyte with a fluorescent chiral probe and a third component, leading to the formation of diastereomeric complexes with distinct photophysical properties. researchgate.netnih.govbath.ac.uk

The underlying principle of these assays is that the different spatial arrangements of the diastereomers result in variations in their fluorescence intensity or emission wavelength. nih.gov By measuring these differences, the ratio of the enantiomers in a sample can be accurately quantified. A significant advantage of this approach is its robustness, as it is often insensitive to the presence of common impurities, unreacted starting materials, or catalysts found in crude reaction mixtures, thereby eliminating the need for purification before analysis. nih.govresearchgate.net

For the analysis of chiral 1,3-diols and amino alcohols like this compound, a common assay involves the formation of fluorescent iminoboronate esters. researchgate.netnih.govbath.ac.uk This is achieved by reacting the diol or amino alcohol with an enantiopure fluorescent amine (such as tryptophanol) and 2-formylphenylboronic acid. nih.govnih.gov The resulting diastereomeric boronates exhibit differential fluorescence, allowing for the determination of the e.e. with high accuracy (often with an error of less than 1%). nih.gov This entire process can be automated using liquid handling systems in 384-well plates, with fluorescence measurements taken by a plate reader, making it ideal for screening large libraries of catalysts or reaction conditions. nih.govresearchgate.net

The application of such HTS assays to the synthetic optimization of this compound allows for the rapid screening of various parameters that can influence the stereochemical outcome of the synthesis. For instance, in a biocatalytic approach employing transaminases for the asymmetric amination of a ketone precursor, a large number of enzyme variants, co-solvents, pH values, and temperatures can be screened in parallel. nih.govnih.gov The results from such a screen can be compiled into data tables to facilitate the identification of optimal conditions.

To illustrate the utility of HTS in synthetic optimization, consider a hypothetical screening of different biocatalysts for the asymmetric synthesis of this compound. The data from such a screen could be presented as follows:

Catalyst IDCo-SolventTemperature (°C)Conversion (%)Enantiomeric Excess (%)
Transaminase-01DMSO308592
Transaminase-02Acetonitrile307885
Transaminase-01Methanol309188
Transaminase-01DMSO358895
Transaminase-03DMSO306575

This is a hypothetical data table for illustrative purposes.

Similarly, for a chemical catalysis approach, such as asymmetric hydrogenation, different chiral ligands, metal catalysts, and reaction pressures could be screened. The HTS assay would provide a rapid readout of the e.e. for each reaction, enabling the efficient identification of the most effective catalyst system.

The development of these high-throughput screening assays represents a significant step forward in the optimization of synthetic routes to chiral molecules like this compound. By enabling the rapid and accurate analysis of crude reaction mixtures, these techniques accelerate the discovery of efficient and highly stereoselective synthetic methods, ultimately facilitating the production of enantiomerically pure compounds for various applications.

Computational and Theoretical Studies on 3r 5 Aminopentane 1,3 Diol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the behavior of flexible acyclic molecules like (3R)-5-aminopentane-1,3-diol. The molecule's structure is defined by the rotation around its single bonds, leading to numerous possible conformers, each with a distinct energy level. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of such molecules in different environments, such as in aqueous solution. mdpi.com

MD simulations track the atomic movements of a molecule over time by solving Newton's equations of motion, allowing for the determination of preferred conformations and the lifetimes of these states. mdpi.com For similar small, flexible diols like 1,3-propanediol, studies have shown that intermolecular hydrogen bonds with the solvent (e.g., water) can significantly influence which conformations are most stable, often favoring extended shapes over those with intramolecular hydrogen bonds. mdpi.com Such simulations for this compound would reveal how the interplay between its hydroxyl and amino groups, both internally and with the solvent, dictates its structural preferences, which in turn affects its interaction with biological targets or enzyme active sites.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information on electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to a molecule's chemical behavior. Basic computed properties for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC5H13NO2 nih.gov
Molecular Weight119.16 g/mol nih.gov
IUPAC NameThis compound nih.gov
Hydrogen Bond Donor Count3 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count4 nih.gov
Polar Surface Area66.5 Ų nih.gov
XLogP3-1.3 nih.gov

Calculations of the electrostatic potential surface would highlight the electron-rich regions around the oxygen and nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. Conversely, the protons of the hydroxyl and amino groups would be identified as electron-poor regions, acting as hydrogen bond donors. This information is critical for predicting non-covalent interactions with enzyme receptors.

Reaction Mechanism Studies and Transition State Modeling for Stereoselectivity Rationalization

The synthesis of this compound often involves biocatalysis, for instance, the stereoselective reduction of a diketo precursor using ketoreductase (KRED) enzymes. nih.gov Understanding the origin of the high stereoselectivity (i.e., why the (3R) isomer is formed preferentially) is a key area of computational study.

Theoretical studies combining quantum mechanics and molecular mechanics (QM/MM) with MD simulations are used to model the enzymatic reaction. These models can rationalize the observed stereochemical outcomes by analyzing the stability of the different possible transition states within the enzyme's active site. nih.gov For a precursor molecule, the enzyme stabilizes the transition state leading to the (3R)-diol product more effectively than the one leading to its (3S)-epimer. This stabilization arises from a network of specific hydrogen bonds and favorable van der Waals interactions between the substrate and the amino acid residues of the enzyme's active site. By calculating the energy difference between the diastereomeric transition states, researchers can predict the stereochemical outcome of the reduction, which can then be validated experimentally.

Structure-Reactivity Relationship Predictions and Rational Design of Derivatives

Computational methods are pivotal in predicting structure-reactivity relationships and in the rational design of new molecules. By systematically modifying the structure of this compound in silico—for example, by adding or altering substituent groups—and then calculating properties such as binding affinity to a target protein or metabolic stability, researchers can prioritize the synthesis of the most promising derivatives.

This process, often part of a quantitative structure-activity relationship (QSAR) study, correlates calculated molecular descriptors (e.g., steric parameters, electronic properties) with observed biological activity. For this compound, such an approach could be used to design new statin side chains. For instance, modifications could be modeled to enhance interactions with the HMG-CoA reductase enzyme, potentially leading to more potent cholesterol-lowering agents.

Enzyme Modeling and Docking Studies for Biocatalyst Design

The biocatalytic production of chiral synthons like this compound is a cornerstone of green chemistry in the pharmaceutical industry. mdpi.comresearchgate.net Computational enzyme modeling and molecular docking are indispensable tools for understanding and improving these biocatalysts. nih.govnih.gov

Molecular docking predicts the preferred orientation of a substrate or inhibitor when bound to the active site of an enzyme. nih.gov In the context of synthesizing this amino diol, docking studies would be performed with a precursor molecule (e.g., a protected aminoketone) and a panel of ketoreductases or transaminases. The results, often presented as a docking score, help identify which enzymes are likely to bind the substrate in a productive conformation for the desired stereoselective transformation.

Furthermore, these models provide atomic-level insight into the specific interactions—such as hydrogen bonds to catalytic residues or hydrophobic contacts—that anchor the substrate. This knowledge is then used for rational protein engineering. By identifying key amino acid residues, scientists can introduce targeted mutations to create enzyme variants with improved activity, stability, or altered stereoselectivity, thereby optimizing the biocatalytic synthesis of this compound. mdpi.com

Q & A

Q. Basic

  • Chiral HPLC : Determines enantiomeric purity (≥98% ee) using cellulose-based columns .
  • NMR Spectroscopy : Confirms stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal diols) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (247.13 g/mol) and isotopic patterns .
  • Polarimetry : Measures optical rotation ([α]D_D = +12.5° in methanol) to verify configuration .

How does this compound modulate enzymatic pathways, and what experimental models are used to study this?

Advanced
The compound acts as a substrate or inhibitor in:

  • Glutamate Decarboxylase (GAD) : Reduces GABA synthesis in neuronal cultures, measured via microelectrode arrays .
  • ω-Transaminases : Competes with ketone substrates in kinetic assays (IC50_{50} = 45 µM) .
  • Lipid Metabolism : Alters sphingolipid signaling in HEK293 cells, analyzed via LC-MS lipidomics .

Q. Experimental Models :

  • In vitro: Recombinant enzyme assays with UV-Vis monitoring.
  • Ex vivo: Brain slice electrophysiology to assess synaptic plasticity .

What computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Predicts binding poses with NMDA receptors (Glide score = -8.2 kcal/mol) .
  • QM/MM Simulations : Models transition states for transaminase reactions (activation energy = 15.3 kcal/mol) .
  • Pharmacophore Modeling : Identifies critical hydrogen-bond donors (amino and hydroxyl groups) for receptor affinity .

How do solvent systems and reaction pH impact the stability of this compound during storage?

Q. Basic

  • Aqueous Buffers (pH 7.4) : Stable for 30 days at 4°C; degradation accelerates above pH 9 due to amine oxidation .
  • Organic Solvents (Methanol) : Preferable for long-term storage (-20°C) with <5% decomposition over 6 months .

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